(7-Chloro-2,3-dihydrobenzofuran-2-yl)methanol
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Overview
Description
(7-Chloro-2,3-dihydrobenzofuran-2-yl)methanol is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 7th position and a methanol group at the 1st position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-2,3-dihydrobenzofuran-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of o-hydroxyacetophenones under basic conditions, followed by chlorination and reduction to introduce the chlorine and methanol groups, respectively . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the use of microwave irradiation to accelerate the reaction, resulting in shorter reaction times and higher product yields . Additionally, proton quantum tunneling has been utilized to construct complex benzofuran ring systems with fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions
(7-Chloro-2,3-dihydrobenzofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran carboxylic acids.
Reduction: Reduction reactions can convert the compound into benzofuran alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include benzofuran carboxylic acids, benzofuran alcohols, and substituted benzofurans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(7-Chloro-2,3-dihydrobenzofuran-2-yl)methanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (7-Chloro-2,3-dihydrobenzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interact with enzymes and receptors involved in various cellular processes. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular functions and the induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: Similar to benzofuran, benzothiophene contains a fused benzene and thiophene ring.
Indole: Indole is another heterocyclic compound with a fused benzene and pyrrole ring.
Uniqueness
(7-Chloro-2,3-dihydrobenzofuran-2-yl)methanol is unique due to the presence of the chlorine atom and methanol group, which confer specific chemical and biological properties. These substituents enhance the compound’s reactivity and potential as a therapeutic agent compared to other benzofuran derivatives .
Properties
IUPAC Name |
(7-chloro-1,3-dihydro-2-benzofuran-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-7-3-1-2-6-5-12-8(4-11)9(6)7/h1-3,8,11H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZILOXWDYFLJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(O1)CO)C(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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